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Abstract
Lavendustin A is a potent, naturally occurring inhibitor of protein tyrosine kinases (PTKs), a

class of enzymes pivotal to cellular signaling and a frequent target in oncology drug

development. First isolated from Streptomyces griseolavendus, this molecule exhibits

significant inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine

kinase. This technical guide provides a comprehensive overview of the discovery, origin,

biochemical activity, and mechanism of action of Lavendustin A, supported by detailed

experimental protocols and visual representations of its associated signaling pathways.

Discovery and Origin
Lavendustin A was first reported in 1989 by a team of researchers at the Institute of Microbial

Chemistry in Tokyo, Japan.[1][2][3] It was identified during a screening of approximately 1,000

Streptomyces culture filtrates for novel inhibitors of tyrosine kinase.[4] The producing organism

was identified as Streptomyces griseolavendus strain MI435-40F6.[4] The compound was

isolated from the butyl acetate extract of the culture filtrate.[1][4] The structure of Lavendustin
A was determined using spectral data and confirmed by total synthesis, revealing a novel

structure with a central tertiary amine linked to substituted benzyl and phenyl groups.[1][5][6]
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Lavendustin A is a potent inhibitor of the epidermal growth factor receptor (EGFR)-associated

tyrosine kinase.[1] It also demonstrates inhibitory activity against other tyrosine kinases, such

as p60c-src, but is notably selective over serine/threonine kinases like Protein Kinase A (PKA)

and Protein Kinase C (PKC), as well as PI3-kinase.[2][3][7]

Data Presentation: Inhibitory Activity of Lavendustin A
Target Enzyme IC50 Value Notes Reference

EGFR Tyrosine

Kinase
4.4 ng/ml (~11 nM)

Approximately 50

times more potent

than erbstatin.

[1][2][3][7][8][9]

p60c-src 500 nM [3][7]

Protein Kinase A

(PKA)
> 100 µM Little to no effect. [2][7]

Protein Kinase C

(PKC)
> 100 µM Little to no effect. [2][7]

PI3-Kinase > 100 µM Little to no effect. [2][7]

NMDA-stimulated

cGMP production
30 nM

Mechanism of Action
Kinetic analysis has revealed that Lavendustin A acts as a competitive inhibitor with respect to

ATP and a noncompetitive inhibitor with respect to the peptide substrate in the EGFR tyrosine

kinase reaction.[1][5][6] This indicates that Lavendustin A binds to the ATP-binding site of the

tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine

residues of the substrate protein.

Further studies have also suggested that Lavendustin A can function as a hyperbolic mixed-

type inhibitor with respect to both ATP and the substrate.[5][6] Beyond its direct enzymatic

inhibition, Lavendustin A has been shown to suppress vascular endothelial growth factor

(VEGF)-induced angiogenesis.[2][8][10][11]
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Experimental Protocols
Isolation of Lavendustin A from Streptomyces
griseolavendus
The following protocol is a summary of the method described by Onoda et al. (1989).[1][4]

Culturing:Streptomyces griseolavendus strain MI435-40F6 is cultured in a suitable medium

(e.g., containing 2% glycerin, 2% dextrin, 1% soy peptone, 0.3% yeast extract, 0.2%

(NH4)2SO4, and 0.2% CaCO3, pH 7.4) for approximately 64 hours at 27°C on a rotary

shaker.[4]

Extraction: The culture broth is filtered, and the pH of the filtrate is adjusted to 2.4. The

filtrate is then extracted with an equal volume of butyl acetate.[4]

Concentration: The butyl acetate extract is concentrated in vacuo to yield an oily residue.[4]

Chromatography: The crude extract is subjected to silica gel chromatography to purify

Lavendustin A.[4]

Tyrosine Kinase Inhibition Assay
The inhibitory activity of Lavendustin A on EGFR tyrosine kinase can be determined using a

method similar to the one employed in its initial discovery.[4]

Enzyme and Substrate Preparation: A membrane fraction from A431 cells, which

overexpress EGFR, is used as the enzyme source. A synthetic tridecapeptide,

RRLIEDAEYAARG, serves as the substrate.[4]

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrate,

[γ-32P]ATP, and various concentrations of Lavendustin A.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) for a

specific duration (e.g., 30 minutes).

Termination and Analysis: The reaction is stopped, and the phosphorylated peptide is

separated from unreacted [γ-32P]ATP, typically using phosphocellulose paper. The
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radioactivity of the phosphorylated peptide is then measured using a liquid scintillation

counter to determine the extent of kinase activity.

IC50 Determination: The concentration of Lavendustin A that inhibits 50% of the tyrosine

kinase activity (IC50) is calculated from the dose-response curve.

Visualizations
Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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